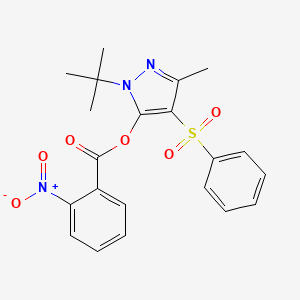
2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide, also known as DPA-714, is a synthetic compound that has gained significant attention in the field of neuroscience research. It belongs to the family of isoquinoline carboxamides and has been found to have potential therapeutic applications in various neurological disorders.
Wirkmechanismus
2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide binds selectively to the TSPO, which is located on the outer mitochondrial membrane and is involved in the transport of cholesterol and other lipids into the mitochondria. The exact mechanism of action of 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide is not fully understood, but it is believed to modulate the activity of the TSPO and regulate the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has also been shown to modulate the expression of genes involved in neuroinflammation and oxidative stress.
Biochemical and Physiological Effects
2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurological disorders. It has been found to reduce the activation of microglia and astrocytes, and inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has also been shown to reduce oxidative stress and improve mitochondrial function, which is crucial for the survival of neurons. In addition, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has been found to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has several advantages for lab experiments, such as its high selectivity for the TSPO and its ability to cross the blood-brain barrier. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. It is important to use appropriate controls and dose ranges when conducting experiments with 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide.
Zukünftige Richtungen
There are several future directions for the research on 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide. One direction is to further elucidate the mechanism of action of 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide and its effects on neuroinflammation and oxidative stress. Another direction is to investigate the potential therapeutic applications of 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. In addition, there is a need for the development of more selective and potent TSPO ligands that can be used for diagnostic and therapeutic purposes in the clinic.
Conclusion
In conclusion, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide is a synthetic compound that has potential therapeutic applications in various neurological disorders. It has been found to have anti-inflammatory and neuroprotective effects by selectively binding to the TSPO and modulating the activity of microglia and astrocytes. Although there are some limitations to its use in lab experiments, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has several advantages such as its high selectivity and ability to cross the blood-brain barrier. Further research is needed to fully elucidate the mechanism of action of 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide and its potential therapeutic applications in the clinic.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has been found to bind selectively to the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes, and plays a crucial role in neuroinflammation. 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has been shown to have anti-inflammatory and neuroprotective effects by inhibiting the activation of microglia and astrocytes, and reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-4-3-5-11(10(9)2)17-8-13(16)14-12-6-7-18-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMOKZWQHZFJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NOC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B4755240.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4755245.png)
![8-[4-(4-chlorobenzoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4755253.png)
![4-chloro-N-[3-(N-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4755270.png)

![4-chloro-3-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4755300.png)
![methyl 2-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4755307.png)

![5-(2,4-dichlorophenyl)-N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4755326.png)

![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)
![3-[3-ethoxy-4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4755349.png)

![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4755355.png)